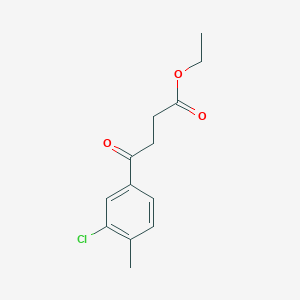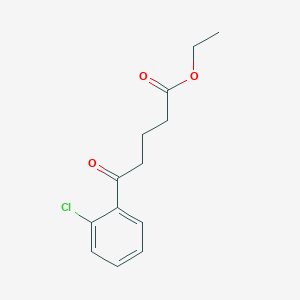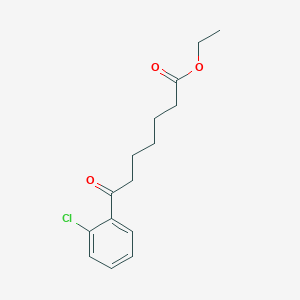
3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,3-dioxane . 1,3-dioxane is a type of ether with a cyclic structure. It’s often used as a solvent or a building block in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “3-(1,3-Dioxan-2-YL)-4’-hexylpropiophenone” were not found, similar compounds such as 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives have been synthesized and their stereochemistry reported .Molecular Structure Analysis
The molecular structure of similar compounds like 2-(1,3-Dioxan-2-yl)ethanol has been analyzed . The compound has a molecular formula of C6H12O3 and a molecular weight of 132.158 Da .Chemical Reactions Analysis
Bromination reactions of some bis(1,3-dioxan-2-yl)alkanes have been studied . The influence of the relative positions of the heterocycles on the stereoselectivity of bromination reactions was investigated .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacology
- The compound 3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone has been used in the synthesis of thromboxane receptor antagonists, exhibiting competitive and selective properties with significant in vivo activity (Brewster et al., 1988).
Material Science and Polymer Chemistry
- In material science, this compound contributes to the synthesis and characterization of UV cross-linkable polymers based on triazine, which are important in the development of advanced materials (Suresh et al., 2016).
- It's involved in the preparation of liquid crystalline polymers containing heterocycloalkanediyl groups as mesogens, indicating its role in the development of new materials with specific optical properties (Hsu et al., 1987).
Organic Chemistry and Catalysis
- In the field of organic chemistry, this compound is used in the synthesis of various organic compounds and intermediates, such as in the preparation of 3-(ω-Hydroxyalkoxy)isobenzofuran-1(3H)-ones (Kobayashi & Kuroda, 2014).
- It has applications in catalysis, for example in the heterogeneously catalysed condensations of glycerol to cyclic acetals (Deutsch et al., 2007).
Environmental Chemistry
- In environmental chemistry, it is used in studies evaluating dye decolorization by Fenton processes, playing a role in understanding and enhancing pollutant degradation mechanisms (Santana et al., 2019).
Biochemistry and Molecular Biology
- The compound is significant in biochemistry for the development of novel fluorescence probes to detect reactive oxygen species, aiding in the understanding of oxidative stress and its biological implications (Setsukinai et al., 2003).
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-2-3-4-5-7-16-8-10-17(11-9-16)18(20)12-13-19-21-14-6-15-22-19/h8-11,19H,2-7,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMJPIBWMIRGKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645978 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone | |
CAS RN |
898787-17-2 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-hexylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














